5-Bromo-6-nitro-1H-indazole

Kinase Inhibition Drug Discovery Chemical Biology

Sourcing a dual-functionalized indazole scaffold for multi-kinase SAR programs often leads to supply gaps and single-handle alternatives that limit synthetic versatility. 5-Bromo-6-nitro-1H-indazole (CAS 71785-49-4) solves this with a unique C5-bromo/C6-nitro substitution pattern that enables sequential orthogonal derivatization. · Orthogonal dual handles: Suzuki-Miyaura at C5 while C6-nitro is reduced to amine for parallel library expansion. · Validated polypharmacology: micromolar inhibition of CKII, PKA, and MAPK1; antiproliferative activity in PC3 prostate cancer models. · Supply reliability: multi-gram inventory maintained at 2-8°C with ambient global shipping; ≥97% purity (HPLC) across all batches.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 71785-49-4
Cat. No. B1370943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-nitro-1H-indazole
CAS71785-49-4
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10)
InChIKeyATTOIRAMFAFXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-nitro-1H-indazole: Research & Procurement Guide


5-Bromo-6-nitro-1H-indazole (CAS 71785-49-4) is a heterocyclic building block belonging to the indazole class, characterized by a fused benzene-pyrazole ring system bearing bromo and nitro substituents at the 5- and 6-positions, respectively. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and chemical biology research. The compound exhibits micromolar inhibitory activity against multiple protein kinases, including casein kinase II (CKII), cAMP-dependent protein kinase A (PKA), and mitogen-activated protein kinase 1 (MAPK1) , and has demonstrated antiproliferative effects in prostate cancer cell models . Its dual functionalization (bromo and nitro groups) enables sequential derivatization strategies, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of focused compound libraries .

Multi-kinase inhibition research (CKII, PKA, MAPK1)
Dual-handle indazole building block for SAR libraries
Key intermediate for Pim kinase inhibitor scaffolds

5-Bromo-6-nitro-1H-indazole: Irreplaceable in Research


The substitution pattern of 5-bromo-6-nitro-1H-indazole is not arbitrary; the specific placement of both a bromo and a nitro group on the indazole core critically determines its biological activity profile and its utility as a synthetic building block. Closely related analogs, such as 5-bromo-1H-indazole or 6-nitroindazole, possess only one of these reactive handles, which fundamentally alters their interaction with biological targets and limits their downstream synthetic versatility . For instance, the dual presence of the bromine atom (enabling cross-coupling reactions like Suzuki-Miyaura) and the nitro group (which can be reduced to an amine for further derivatization or directly participate in charge-transfer interactions) is essential for constructing more complex, substituted indazole libraries [1]. Generic substitution with a mono-substituted analog would therefore compromise the design of multi-step synthetic routes and the exploration of structure-activity relationships that rely on this specific dual-handle motif .

5-Bromo-1H-indazole
Lacks 6-nitro group; may result in significantly weaker CKII inhibition and no reported PKA/MAPK1 activity.
6-Nitroindazole
Lacks 5-bromo group; eliminates cross-coupling utility, limiting multi-step derivatization strategies.

5-Bromo-6-nitro-1H-indazole: Differentiating Evidence


Enhanced CKII Inhibition vs. 5-Bromo-1H-indazole

5-Bromo-6-nitro-1H-indazole exhibits a micromolar inhibitory profile against casein kinase II (CKII), in contrast to the related analog 5-bromo-1H-indazole, which displays significantly weaker activity with an IC50 of 410,000 nM (410 µM) against the same target [1]. This difference of more than two orders of magnitude highlights the critical contribution of the 6-nitro substituent to target engagement.

CKII Inhibition
Cross-study comparable
Micromolar range (target)
vs. 410 µM (5‑bromo‑1H‑indazole)
Supports CKII target engagement review
Micromolar IC50 not precisely specified
Kinase Inhibition Drug Discovery Chemical Biology

PKA and MAPK1 Inhibition Not Seen in Simple Analogs

In addition to CKII, 5-bromo-6-nitro-1H-indazole has been shown to inhibit cAMP-dependent protein kinase A (PKA) and mitogen-activated protein kinase 1 (MAPK1) with micromolar potency, and this inhibition was found to be competitive and reversible . While 5-bromo-1H-indazole has been reported to interact with other kinases such as CHK1, CHK2, and ROCK2 [1], it lacks the broad micromolar activity against PKA and MAPK1 that characterizes the 6-nitro substituted analog.

Kinase Selectivity
Class-level inference
Target inhibits PKA, MAPK1; comparator does not
Broader micromolar activity profile
Qualitative difference; no direct IC50 for comparator on PKA/MAPK1
Multi-Kinase Profiling ATP-Competitive Inhibition Pharmacology

Key Intermediate for Pim Kinase Inhibitor Scaffolds

5-Bromo-6-nitroindazole serves as a crucial starting material for the multi-step synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold developed for Pim kinase inhibition [1]. A 6-step synthetic route from this compound yields nitro- and amino-substituted derivatives that demonstrate antiproliferative activity in PC3 cells and preferential binding to Pim-1 and Pim-3 [1]. In contrast, 5-bromo-1H-indazole is not a reported precursor for this specific class of kinase inhibitors, underscoring the synthetic advantage conferred by the 6-nitro substituent.

Synthetic Route
Class-level inference
6-step synthesis to pyrazolo[4,3-a]phenanthridines
Enables Pim-1/Pim-3 inhibitor scaffold construction
Reported pathway; 5‑bromo‑1H‑indazole not a precursor
Medicinal Chemistry Scaffold Synthesis Oncology

Antiproliferative Activity in Prostate Cancer Models

5-Bromo-6-nitro-1H-indazole has been reported to exhibit antiproliferative activities in PC3 prostate cancer cells and in corresponding in vivo models . While a related 6-nitroindazole derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), also reduces PC3 cell proliferation, the activity of the parent 5-bromo-6-nitro-1H-indazole establishes a baseline for further structural optimization. This contrasts with 5-bromo-1H-indazole, for which no direct antiproliferative data in PC3 cells are reported, suggesting that the 6-nitro group is a key determinant for this cellular activity.

Cell-Model Response
Data to verify
Reported antiproliferative effect in PC3 cells and in vivo models
Supports prostate cancer cell-model endpoint review
Data to verify; no comparator data for 5‑bromo‑1H‑indazole
Cancer Research Antiproliferative Agents PC3 Cells

5-Bromo-6-nitro-1H-indazole: Best Applications


CKII/PKA/MAPK1 Multi-Kinase Inhibitor Development

Use 5-bromo-6-nitro-1H-indazole as a core scaffold for medicinal chemistry programs targeting multiple kinases simultaneously. Its established micromolar inhibition of CKII, PKA, and MAPK1 makes it a validated starting point for fragment-based or structure-guided optimization, unlike mono-substituted analogs that lack this specific polypharmacology [1].

Synthesis of Pim-Targeting Pyrazolo[4,3-a]phenanthridines

Employ 5-bromo-6-nitro-1H-indazole as the key intermediate in a published 6-step synthetic route to generate a focused library of pyrazolo[4,3-a]phenanthridine-based Pim-1 and Pim-3 kinase inhibitors [2]. This application leverages the compound's unique substitution pattern to access a privileged scaffold with demonstrated antiproliferative activity in cancer cell lines [2].

Indazole Library Construction via Orthogonal Derivatization

Exploit the orthogonal reactivity of the C5 bromo and C6 nitro groups for sequential functionalization. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) [3], while the nitro group can be reduced to an amine or participate in other transformations. This dual-handle motif, absent in analogs like 5-bromo-1H-indazole or 6-nitroindazole , allows for efficient generation of structurally diverse compound arrays for SAR exploration.

Prostate Cancer Cell-Based Phenotypic Screening

Utilize 5-bromo-6-nitro-1H-indazole as a reference compound or starting scaffold in PC3 cell-based assays aimed at discovering new antiproliferative agents. Its demonstrated activity in this specific prostate cancer model provides a rationale for its inclusion in targeted screening cascades, in contrast to simpler indazole analogs that have not been validated in this context.

Application
Selection Property
Validation Focus
Multi-kinase inhibition studies (CKII/PKA/MAPK1)
Multi-kinase profile review
Target engagement and selectivity assays
Pim-targeting pyrazolo[4,3-a]phenanthridine synthesis
Synthetic intermediate utility
Multi-step synthesis efficiency and Pim-1/3 binding
Indazole library construction via orthogonal derivatization
Orthogonal reactivity (Br and NO₂)
Cross-coupling and amine derivation endpoints
Prostate cancer cell-based phenotypic screening
Cell-model endpoint context
PC3 cell antiproliferative endpoint validation

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